molecular formula C20H31N3O4S B5089013 N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine

Cat. No.: B5089013
M. Wt: 409.5 g/mol
InChI Key: KTIHVQGQQYELEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine typically involves multiple steps. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine to form an imidazole ring . The subsequent steps involve the introduction of the benzyl and methoxyethylsulfonyl groups under controlled conditions. The final step includes the addition of the propan-2-amine group.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to improve yield and efficiency. Catalysts such as nickel complexes can be used to facilitate the formation of the imidazole ring .

Chemical Reactions Analysis

Types of Reactions

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine is unique due to its combination of a benzyl group, a methoxyethylsulfonyl group, and an imidazole ring.

Properties

IUPAC Name

N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-(2-methoxyethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-17(2)22(10-11-26-3)16-19-14-21-20(28(24,25)13-12-27-4)23(19)15-18-8-6-5-7-9-18/h5-9,14,17H,10-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIHVQGQQYELEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC)CC1=CN=C(N1CC2=CC=CC=C2)S(=O)(=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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